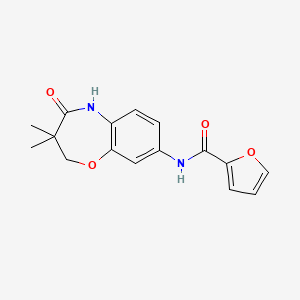

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide

Description

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is a benzoxazepin derivative featuring a fused benzoxazepin core substituted with a furan-2-carboxamide group at the 8-position.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-16(2)9-22-13-8-10(5-6-11(13)18-15(16)20)17-14(19)12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTIUVIBASMESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide typically involves the reaction of 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine with furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Structural Overview

The molecular formula for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is , with a molecular weight of approximately 320.36 g/mol. The compound features a benzoxazepine core which is known for its diverse biological activities.

Pharmacological Applications

The compound exhibits promising pharmacological activities which can be categorized as follows:

Anticancer Activity

Research indicates that compounds with similar structures often demonstrate anticancer properties. For example:

- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines (e.g., HepG2 and MCF-7) have been observed.

- Case Study : In vitro studies showed that treatment with this compound led to significant reductions in cell viability and induced cell cycle arrest at the S-phase.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

- Activity Spectrum : Exhibits antibacterial effects against Gram-positive and Gram-negative bacteria.

- Case Study : Laboratory tests revealed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Recent studies suggest potential neuroprotective properties:

- Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage.

- Research Findings : Animal models indicated reduced neurodegeneration in treated subjects compared to controls.

Anti-inflammatory Properties

The anti-inflammatory potential of the compound is being explored:

- Mechanism : Inhibition of pro-inflammatory cytokines has been noted in preliminary studies.

- Case Study : In vivo experiments demonstrated reduced inflammation markers in models of induced arthritis.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Analysis

The target compound shares a benzoxazepin core with two analogs documented in the evidence:

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide (BK49209) :

- Substituent: 2-methoxyacetamide (CO-NH-CH2-OCH3).

- Molecular Formula: C14H18N2O4.

- Molecular Weight: 278.30 g/mol.

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (6EW ligand) :

- Substituent: Sulfonamide with trifluoroethyl and ethyl groups.

- Molecular Formula: C23H27F3N2O4S.

- Molecular Weight: 484.53 g/mol.

The target compound’s furan-2-carboxamide group (CO-NH-C4H3O) differs from BK49209’s aliphatic methoxyacetamide and the 6EW ligand’s bulky sulfonamide. These substituent variations significantly impact molecular weight, polarity, and intermolecular interactions.

Data Table: Comparative Analysis

Hydrogen Bonding and Crystal Packing

The target compound’s furan-2-carboxamide group introduces both hydrogen-bond donors (NH) and acceptors (furan O, carbonyl O), which could promote robust crystal packing or biomolecular interactions. In contrast:

- 6EW Ligand : The sulfonamide group (SO2) acts as a weak H-bond acceptor, while the trifluoroethyl group introduces steric bulk and hydrophobicity, likely diminishing crystalline order .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is a compound belonging to the oxazepine class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine ring and various functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 256.29 g/mol.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For example, it has been reported to inhibit squalene synthase, which is critical in cholesterol biosynthesis .

- Antitumor Activity : Studies indicate that the compound may induce apoptosis in cancer cells by interacting with specific molecular targets . This interaction can lead to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains and fungi at low concentrations.

Antitumor Activity

The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies. It has been found effective against different cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Activity Type | IC50 Value | Cell Line/Target |

|---|---|---|

| Squalene Synthase Inhibition | 15 nM | HepG2 Cells |

| Antitumor Activity | Varies | Various Cancer Cell Lines |

Case Studies

- Inhibition of Squalene Synthase : A study reported that this compound effectively inhibited squalene synthase with an IC50 value of 15 nM in HepG2 cells. This inhibition correlated with decreased cholesterol synthesis in vivo .

- Antitumor Efficacy : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer types. For example, it demonstrated an IC50 value of 20 µM against breast cancer cells after 48 hours of treatment .

Q & A

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- FTIR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹ for oxazepinone rings and carboxamide groups) .

- 1H/13C NMR for structural elucidation, particularly to verify benzoxazepine ring substituents and furan-carboxamide connectivity. Deuterated DMSO or CDCl3 are preferred solvents for resolving exchangeable protons (e.g., NH groups) .

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- TLC and flash chromatography (e.g., CH2Cl2/EtOH gradients) for purity assessment and isolation .

How can researchers optimize the cyclization step during benzoxazepine ring synthesis?

Level: Advanced

Answer:

Cyclization challenges (e.g., low yields or side reactions) may arise from steric hindrance or improper reaction conditions. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalytic additives : Use of Lewis acids (e.g., ZnCl2) or bases (e.g., triethylamine) to accelerate ring closure .

- Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition, as seen in analogous thiazolidinone syntheses .

- Monitoring by TLC : Frequent checks during reaction progression to identify optimal stopping points .

What in vitro assays are suitable for evaluating the compound’s bioactivity?

Level: Basic

Answer:

Preliminary screens should include:

- Antimicrobial microdilution assays (e.g., against Staphylococcus aureus or Escherichia coli) to determine MIC/MBC values. Use 96-well plates with LB medium and bacterial inoculum (1×10⁵ CFU/mL), followed by optical density measurements at 655 nm .

- Enzyme inhibition assays : Target-specific protocols (e.g., kinase or protease inhibition) using fluorogenic substrates.

- Cytotoxicity testing : MTT assays on mammalian cell lines to assess safety margins .

How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Level: Advanced

Answer:

Discrepancies between theoretical and observed spectra often stem from:

- Dynamic effects : Rotamers or tautomers (e.g., keto-enol equilibria) causing peak splitting. Variable-temperature NMR (e.g., 25–60°C) can stabilize conformers .

- Impurity interference : Recrystallization (e.g., using CH3C6H5/hexane mixtures) or column chromatography improves sample purity .

- Solvent artifacts : Ensure deuterated solvents are anhydrous and free of residual protons.

- Advanced techniques : 2D NMR (COSY, HSQC) clarifies ambiguous correlations, especially in crowded aromatic regions .

How to design a structure-activity relationship (SAR) study for derivatives?

Level: Advanced

Answer:

- Core modifications : Vary substituents on the benzoxazepine ring (e.g., methyl vs. isopentyl groups) to assess steric/electronic effects, as demonstrated in thiazolidinone derivatives .

- Functional group swaps : Replace the furan-2-carboxamide with other heterocycles (e.g., thiophene or pyridine) to probe binding interactions.

- Bioisosteric replacements : Substitute the oxazepinone oxygen with sulfur or nitrogen to evaluate metabolic stability .

- Data analysis : Use multivariate regression models to correlate physicochemical properties (e.g., logP, polar surface area) with bioactivity .

What strategies mitigate low yields during carboxamide coupling reactions?

Level: Advanced

Answer:

- Coupling reagent optimization : Replace classical EDCI/HOBt with newer agents like HATU or PyBOP for higher efficiency .

- Stoichiometric adjustments : Use 1.2–1.5 equivalents of furan-2-carboxylic acid to drive the reaction to completion.

- Moisture control : Conduct reactions under inert atmosphere (N2/Ar) to prevent hydrolysis of activated intermediates .

- Workup refinement : Extract with ethyl acetate and wash with 5% NaHCO3 to remove unreacted acid .

How should researchers validate target engagement in mechanistic studies?

Level: Advanced

Answer:

- Cellular thermal shift assays (CETSA) : Measure protein-ligand binding by quantifying target protein stability after compound treatment .

- Surface plasmon resonance (SPR) : Determine real-time binding kinetics (e.g., KD values) for the compound and its putative target .

- Knockdown/knockout models : Use CRISPR/Cas9 to silence the target gene and assess loss of compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.